3,3,5-Trimethylcyclohexane-1-carbonitrile

Vue d'ensemble

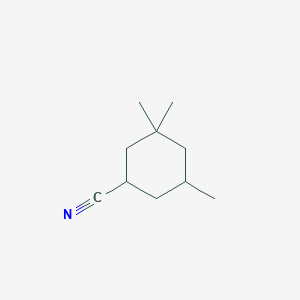

Description

3,3,5-Trimethylcyclohexane-1-carbonitrile is an organic compound with the molecular formula C10H17N It is a derivative of cyclohexane, featuring a cyano group (-CN) attached to the first carbon atom and three methyl groups (-CH3) attached to the third and fifth carbon atoms of the cyclohexane ring

Synthetic Routes and Reaction Conditions:

Hydrocyanation of 3,3,5-Trimethylcyclohexene: This method involves the addition of hydrogen cyanide (HCN) to 3,3,5-trimethylcyclohexene in the presence of a suitable catalyst, such as a palladium complex.

Cyanation of 3,3,5-Trimethylcyclohexanone: Another approach is the reaction of 3,3,5-trimethylcyclohexanone with cyanide ions (CN-) under acidic conditions to form the desired nitrile compound.

Industrial Production Methods: The industrial production of this compound typically involves large-scale hydrocyanation or cyanation reactions, often carried out in specialized chemical reactors under controlled temperature and pressure conditions to ensure high yield and purity.

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the nitrile group to a primary amine.

Substitution: Substitution reactions can occur at the cyano group, leading to the formation of various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromic acid (H2CrO4).

Reduction: Typical reducing agents include lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a metal catalyst.

Substitution: Various nucleophiles can be used for substitution reactions, such as ammonia (NH3) or alkyl halides.

Major Products Formed:

Oxidation: 3,3,5-Trimethylcyclohexanecarboxylic acid or 3,3,5-trimethylcyclohexanone.

Reduction: 3,3,5-Trimethylcyclohexylamine.

Substitution: Various substituted nitriles or amines.

Applications De Recherche Scientifique

Organic Synthesis

3,3,5-Trimethylcyclohexane-1-carbonitrile serves as an important building block in organic synthesis. Its structure allows for various transformations that can lead to the formation of more complex molecules.

Case Study: Synthesis of Amines

In a study by Enamine, this compound was utilized as a precursor in the synthesis of amines through nucleophilic substitution reactions. The nitrile group can be hydrolyzed to form corresponding carboxylic acids or converted into amines via reduction processes. This versatility makes it a valuable intermediate in pharmaceutical chemistry.

Coordination Chemistry

The compound has also been investigated for its role in coordination chemistry. Its ability to coordinate with metal ions enhances its applicability in creating metal-organic frameworks (MOFs) and other complex structures.

Case Study: Uranyl Complexes

Research published in Inorganic Chemistry explored the coordination of this compound with uranyl ions. The study demonstrated that the compound could form stable complexes with uranyl nitrate under solvo-hydrothermal conditions. These complexes exhibited interesting properties such as cavity formation and varied coordination geometries, which are relevant for applications in nuclear chemistry and materials science .

Material Science

In material science, this compound is being studied for its potential use in polymer production and as an initiator for polymerization reactions.

Application: Polymerization Initiator

The compound has been identified as a potential initiator for the polymerization of various monomers including styrene and acrylonitrile. Its use in this capacity can lead to the development of thermoset composites with enhanced properties suitable for industrial applications .

Applications in Nitrile Chemistry

As a nitrile compound, this compound contributes to the broader field of nitrile chemistry. Nitriles are known for their utility as solvents and intermediates in chemical reactions.

Properties and Uses of Nitriles

Nitriles are characterized by their polar nature and ability to participate in various chemical reactions including hydrolysis and reduction. They are widely used in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Summary Table of Applications

Mécanisme D'action

The mechanism by which 3,3,5-trimethylcyclohexane-1-carbonitrile exerts its effects depends on the specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, leading to biological responses. The exact pathways involved would vary based on the context of its use.

Comparaison Avec Des Composés Similaires

3,3,5-Trimethylcyclohexanone: This compound differs by having a ketone group instead of a nitrile group.

3,3,5-Trimethylcyclohexylamine: This compound has an amine group instead of a nitrile group.

Cyclohexanecarbonitrile: This compound lacks the methyl groups present in 3,3,5-trimethylcyclohexane-1-carbonitrile.

Activité Biologique

3,3,5-Trimethylcyclohexane-1-carbonitrile (CAS: 191092-97-4) is a cyclic organic compound notable for its potential applications in various fields including organic synthesis and medicinal chemistry. Its structure features a cyclohexane ring with three methyl substituents and a nitrile functional group, which contributes to its unique chemical properties.

Chemical Structure

- Molecular Formula : C10H17N

- Molecular Weight : 151.25 g/mol

- IUPAC Name : this compound

- SMILES Notation : CC1CC(C#N)CC(C)(C)C1

The biological activity of this compound is primarily attributed to its ability to interact with biological macromolecules, such as proteins and enzymes. The nitrile group can form hydrogen bonds and participate in nucleophilic reactions, influencing enzyme kinetics and receptor binding.

Pharmacological Properties

Research indicates that compounds similar to this compound exhibit various pharmacological effects:

- Antimicrobial Activity : Some studies suggest that nitriles can demonstrate antimicrobial properties by disrupting cellular membranes or interfering with metabolic pathways.

- Anti-inflammatory Effects : Compounds with similar structures have shown potential in reducing inflammation through modulation of cytokine production.

- Neuroprotective Effects : There is emerging evidence that certain carbonitriles may protect neuronal cells from oxidative stress.

Case Studies and Research Findings

-

Antimicrobial Studies :

A study evaluated the antimicrobial efficacy of various nitriles, including this compound. Results indicated significant inhibition of bacterial growth against strains such as E. coli and S. aureus, suggesting potential use as an antimicrobial agent . -

Inflammation Modulation :

In vitro studies demonstrated that treatment with nitriles led to decreased levels of pro-inflammatory cytokines in macrophage cultures. This suggests a mechanism by which these compounds could be developed for therapeutic applications in inflammatory diseases . -

Neuroprotective Mechanisms :

Research involving neuronal cell lines exposed to oxidative stress showed that certain carbonitriles could enhance cell viability and reduce apoptosis rates. This points towards the potential neuroprotective roles of compounds like this compound .

Comparative Analysis with Related Compounds

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 3,3-Dimethylcyclohexane-1-carbonitrile | Similar structure with fewer methyl groups | Moderate antimicrobial activity |

| 2-Methylcyclohexane-1-carbonitrile | Fewer methyl groups; more linear structure | Lower anti-inflammatory effects |

| Cyclohexane-1-carboxylic acid | No nitrile group; simpler structure | Limited biological activity |

Propriétés

IUPAC Name |

3,3,5-trimethylcyclohexane-1-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N/c1-8-4-9(7-11)6-10(2,3)5-8/h8-9H,4-6H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVBCTLYWLHEJQQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC(C1)(C)C)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.